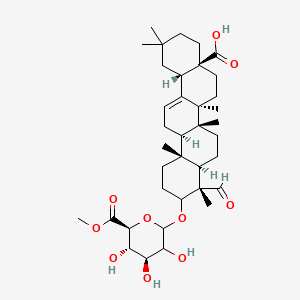
methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate is a triterpenoid saponin derivative commonly found in plants of the Gypsophila genus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate typically involves the glycosylation of gypsogenin with a glucuronic acid derivative. The reaction is often carried out in the presence of a catalyst such as silver carbonate or silver oxide, under anhydrous conditions . The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the extraction of gypsogenin from plant sources, followed by chemical modification to introduce the glucuronic acid moiety. This process can be optimized for large-scale production by employing efficient extraction and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as pancreatic lipase, which plays a role in lipid metabolism . The compound’s effects on cellular processes are mediated through its interaction with membrane receptors and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Gypsogenin-3-O-glucuronide: A closely related compound with similar biological activities.
Methyl α-D-glucopyranoside: Another glucoside derivative with distinct chemical properties.
Uniqueness
Methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate is unique due to its specific glycosylation pattern and the presence of the glucuronic acid moiety, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C37H56O10 |
|---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9S,12aR,14bS)-9-formyl-2,2,6a,6b,9,12a-hexamethyl-10-[(4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C37H56O10/c1-32(2)14-16-37(31(43)44)17-15-35(5)20(21(37)18-32)8-9-23-33(3)12-11-24(34(4,19-38)22(33)10-13-36(23,35)6)46-30-27(41)25(39)26(40)28(47-30)29(42)45-7/h8,19,21-28,30,39-41H,9-18H2,1-7H3,(H,43,44)/t21-,22+,23+,24?,25-,26-,27?,28-,30?,33-,34-,35+,36+,37-/m0/s1 |
InChI Key |
LHZZULHOQSQSJN-WKDDYLQYSA-N |
Isomeric SMILES |
C[C@]12CCC([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)OC6C([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


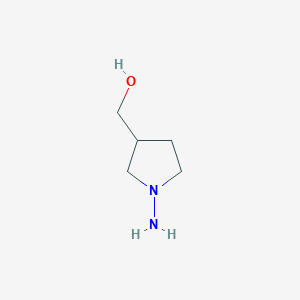
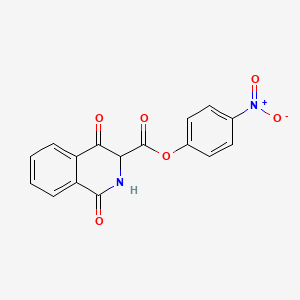

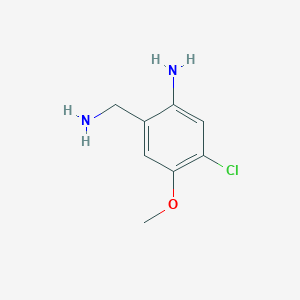
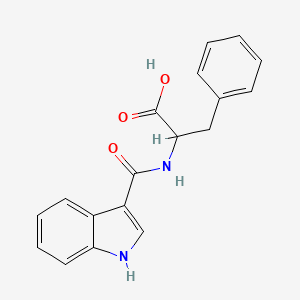
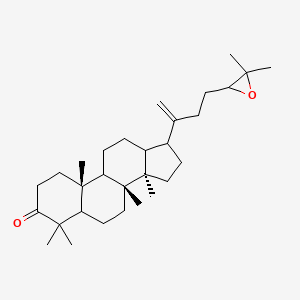
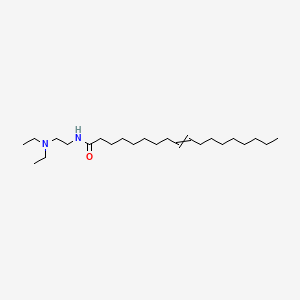
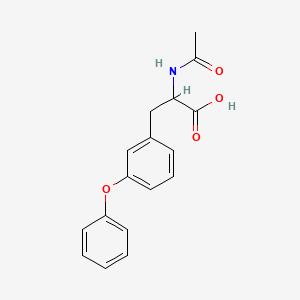


![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
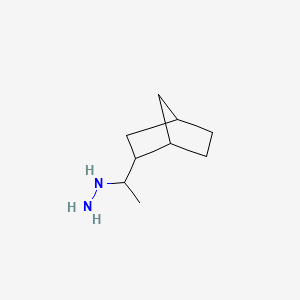
![[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)

